![molecular formula C10H11FN2O B3279341 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one CAS No. 69131-57-3](/img/structure/B3279341.png)
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one
Overview
Description
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is a compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 . It is a solid substance at room temperature . The IUPAC name for this compound is 1-(3-amino-4-fluorophenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is 1S/C10H11FN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is a solid substance at room temperature . It has a molecular weight of 194.21 . The melting point is reported to be between 103-105 degrees Celsius .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one, focusing on six unique fields:
Pharmaceutical Development
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules. Researchers are exploring its use in creating drugs that target specific receptors in the body, potentially leading to treatments for conditions such as neurological disorders and cancer .
Neuroprotective Agents
This compound is being investigated for its neuroprotective properties. Studies suggest that it may help protect neurons from damage caused by oxidative stress and inflammation. This makes it a candidate for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Agents
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is also being studied for its antimicrobial properties. Researchers are examining its effectiveness against various bacterial and fungal strains. Its ability to inhibit the growth of pathogens could lead to the development of new antibiotics and antifungal medications .
Cancer Research
In cancer research, this compound is being explored for its potential to inhibit the proliferation of cancer cells. Its unique chemical structure allows it to interfere with specific pathways involved in cell division and growth. This could lead to the development of new chemotherapeutic agents that are more effective and have fewer side effects .
Material Science
Beyond its biological applications, 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is being investigated in the field of material science. Its properties make it suitable for use in the synthesis of novel polymers and materials with unique characteristics. These materials could have applications in various industries, including electronics and aerospace .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard and in the development of new analytical methods. Its well-defined structure and properties make it an ideal candidate for calibrating instruments and validating analytical techniques. This ensures accuracy and reliability in various chemical analyses .
Biochemical Research
Researchers are also exploring the use of 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one in biochemical studies. Its interactions with enzymes and other biomolecules are of particular interest. Understanding these interactions can provide insights into fundamental biological processes and lead to the development of new biochemical tools and assays .
Drug Delivery Systems
Finally, this compound is being studied for its potential in drug delivery systems. Its chemical properties allow it to be used as a carrier for delivering drugs to specific targets in the body. This can enhance the efficacy and reduce the side effects of various medications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(3-amino-4-fluorophenyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKHUKSEZMOSDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266047 | |
Record name | 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one | |
CAS RN |
69131-57-3 | |
Record name | 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69131-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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